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Lurasidone D8 Hydrochloride

Cat. No.: B1149971
M. Wt: 537.19
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotope Labeling in Pharmaceutical Sciences

Stable isotope labeling is a technique of paramount importance in pharmaceutical research, providing a powerful method to trace the journey of drug molecules through biological systems. musechem.comadesisinc.com This process involves replacing one or more atoms in a molecule with their non-radioactive (stable) isotope. musechem.com For instance, hydrogen (¹H) can be replaced with its heavier, stable isotope, deuterium (B1214612) (²H or D). clearsynth.com This substitution creates a compound that is chemically and physically similar to the parent drug but has a greater mass. splendidlab.com

The key to the utility of deuterated compounds lies in the kinetic isotope effect. aquigenbio.com The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond, meaning it requires more energy to break. aquigenbio.commusechem.com This difference can lead to a slower rate of metabolism for deuterated molecules, particularly if the C-H bond is cleaved during metabolic processes. wikipedia.orgcdnsciencepub.com This subtle alteration, without significantly changing the molecule's shape or biological activity, allows researchers to gain a deeper understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) with high precision. musechem.comaquigenbio.comacs.org The enhanced analytical precision afforded by techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy makes stable isotope labeling a cornerstone of modern drug discovery and development. adesisinc.com

Applications of Deuterated Compounds in Preclinical Research

In the preclinical phase of drug development, deuterated compounds like Lurasidone (B1662784) D8 Hydrochloride are invaluable tools. They offer several advantages that can lead to a more accurate prediction of a drug's behavior and a better understanding of its safety profile before human trials. aquigenbio.com

One of the most critical applications of deuterated compounds is their use as internal standards in quantitative bioanalysis, especially in methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS). clearsynth.comaptochem.com An internal standard is a compound with a known concentration added to a sample to correct for variability during analysis. aptochem.com

Deuterated analogues are considered the gold standard for internal standards because they are nearly identical to the analyte (the substance being measured). aptochem.com They exhibit the same behavior during sample extraction, have the same chromatographic retention time, and show a similar response in the mass spectrometer's ion source. aptochem.com However, due to the mass difference, the deuterated standard can be easily distinguished from the non-deuterated analyte by the mass spectrometer. clearsynth.com This co-elution and similar behavior help to compensate for matrix effects—interference from other components in a complex biological sample like plasma—and variations in instrument performance, ensuring highly accurate and precise quantification of the parent drug. clearsynth.comtexilajournal.com The use of a stable isotope-labeled internal standard is an essential component of robust, high-throughput bioanalytical methods. aptochem.comscispace.com

Understanding how a drug is metabolized is fundamental to drug development. Deuterated compounds are instrumental in elucidating complex metabolic pathways. acs.org By strategically placing deuterium atoms on a drug molecule, researchers can investigate the sites vulnerable to metabolic breakdown. juniperpublishers.com

If a drug's metabolism is slowed at a deuterated position, it indicates that this site is a point of metabolic activity, often mediated by enzymes like the cytochrome P450 (CYP) system. cdnsciencepub.com This technique allows scientists to identify which chemical bonds are broken during metabolism and can help in identifying the structures of various metabolites. aquigenbio.comacs.org Furthermore, deuteration can sometimes alter the metabolic pathway, a phenomenon known as "metabolic switching," which can provide deeper insights into the drug's disposition and help in designing new drug candidates with improved metabolic stability. cdnsciencepub.comjuniperpublishers.com

Pharmacokinetics (PK) describes what the body does to a drug, including its absorption, distribution, metabolism, and excretion. metsol.com Deuterated compounds are frequently used in preclinical PK studies in animal models to gain a precise understanding of these processes. musechem.comresearchgate.net

By administering a deuterated version of a drug, scientists can accurately track its concentration and that of its metabolites in biological fluids like blood plasma over time. musechem.com This data is crucial for determining key PK parameters such as the drug's half-life, bioavailability, and clearance rate. aquigenbio.com The kinetic isotope effect can sometimes lead to a longer half-life and increased systemic exposure of the deuterated compound compared to its non-deuterated counterpart. researchgate.net These preclinical studies help in optimizing dosing regimens and provide a better translation from animal models to human trials. aquigenbio.com For example, a bioanalytical method for quantifying lurasidone in rat plasma was successfully developed and applied to pharmacokinetic studies, demonstrating the utility of such methods. nih.govresearchgate.net

Overview of Lurasidone Hydrochloride as a Parent Compound in Neuropharmacology Research

Lurasidone Hydrochloride is an atypical antipsychotic agent used in neuropharmacology. patsnap.combiocat.com Its therapeutic effects are believed to be mediated through a combination of antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A and 5-HT7 receptors. patsnap.comnih.govpbsciences.org It also acts as a partial agonist at the 5-HT1A receptor. patsnap.comnih.gov This multi-receptor profile is thought to contribute to its efficacy. pbsciences.org Lurasidone is metabolized extensively in the body, primarily by the cytochrome P450 enzyme CYP3A4. nih.govwikipedia.org Understanding its complex pharmacology and metabolism is crucial for its application, and research in this area relies on precise analytical tools.

Lurasidone D8 Hydrochloride: Properties and Application

This compound is the deuterium-labeled analogue of Lurasidone Hydrochloride. biocat.commedchemexpress.com In this compound, eight hydrogen atoms have been replaced with deuterium atoms. chemsrc.com This isotopic labeling makes it an essential reference material in research settings. chemicalbook.com

Table 1: Chemical Properties of this compound This table is generated based on available data and may not be exhaustive.

PropertyValue
Chemical Name Lurasidone-d8 Hydrochloride
Synonyms SM-13496-d8 Hydrochloride
Molecular Formula C₂₈H₂₈D₈ClN₄O₂S
CAS Number 1132654-54-6 chemicalbook.com
Melting Point 259-261°C (decomposed) chemsrc.comchemicalbook.com
Appearance Solid
Primary Use Analytical Internal Standard medchemexpress.com

As an internal standard, this compound is used for the accurate quantification of lurasidone in biological samples during preclinical studies. medchemexpress.com For instance, in LC-MS/MS analysis of lurasidone in rat plasma, a stable isotope-labeled internal standard like Lurasidone D8 is ideal for ensuring the accuracy and reproducibility of the pharmacokinetic data obtained. nih.govlcms.cz Its physical and chemical properties are nearly identical to lurasidone, allowing it to perfectly mimic the parent drug's behavior during the analytical process, thus correcting for potential errors and leading to highly reliable results. aptochem.com

Properties

Molecular Formula

C28H29D8ClN4O2S

Molecular Weight

537.19

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Lurasidone D8 Hydrochloride

Strategies for Deuterium (B1214612) Incorporation into Lurasidone's Molecular Structure

The molecular structure of Lurasidone (B1662784) D8 Hydrochloride indicates that the eight deuterium atoms are located on the piperazine (B1678402) ring. The primary strategy for the synthesis of Lurasidone D8, therefore, involves the use of a pre-deuterated piperazine moiety, which is then incorporated into the final Lurasidone scaffold.

Regioselective Deuteration Techniques

The synthesis of Lurasidone D8 relies on the regioselective deuteration of the piperazine ring. This is typically achieved not by direct hydrogen-deuterium exchange on the final Lurasidone molecule, but by utilizing a fully deuterated piperazine precursor, specifically piperazine-d8. This precursor ensures that the deuterium atoms are exclusively located on the four methylene (B1212753) groups of the piperazine ring.

Catalytic exchange is a common method for producing piperazine-d8, where piperazine is treated with deuterium gas (D₂) under high pressure and temperature in the presence of a catalyst such as palladium or platinum. smolecule.com This process facilitates the substitution of hydrogen atoms with deuterium.

Synthesis of Deuterated Piperazine and Cyclohexyl Moieties

Deuterated Piperazine Moiety: The key starting material for the synthesis of the deuterated portion of Lurasidone D8 is piperazine-d8 dihydrochloride (B599025). smolecule.com This is commercially available or can be synthesized through methods like catalytic exchange. The dihydrochloride salt form enhances its stability and handling properties for subsequent synthetic steps. smolecule.com

Cyclohexyl Moiety: The cyclohexyl moiety in Lurasidone D8 is not deuterated. The synthesis of the required chiral intermediate, (1R,2R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane, proceeds from (1R,2R)-1,2-cyclohexanedimethanol. This diol is reacted with methanesulfonyl chloride in the presence of a base like triethylamine (B128534) to yield the desired dimesylate intermediate. chemicalbook.com

Precursor Chemistry and Reaction Pathways for Lurasidone D8 Synthesis

The synthesis of Lurasidone D8 Hydrochloride mirrors the established synthetic routes for non-deuterated Lurasidone, with the crucial substitution of piperazine with piperazine-d8. A plausible synthetic pathway can be constructed as follows:

Synthesis of the Deuterated Piperazine Intermediate: The synthesis begins with the reaction of 3-chloro-1,2-benzisothiazole (B19369) with piperazine-d8. This nucleophilic substitution reaction yields 3-(1-piperazinyl-d8)-1,2-benzisothiazole. chemicalbook.compharmaffiliates.com

Synthesis of the Spirocyclic Intermediate: The non-deuterated chiral intermediate, (1R,2R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane, is reacted with the deuterated 3-(1-piperazinyl-d8)-1,2-benzisothiazole. This reaction forms the key spirocyclic quaternary ammonium (B1175870) salt, (3aR,7aR)-4'-(benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1'-piperazin]-1'-ium-d8 methanesulfonate. chemshuttle.com

Final Assembly of Lurasidone D8: The deuterated spirocyclic intermediate is then condensed with (3aR,4S,7R,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione to yield the Lurasidone-d8 free base. chemshuttle.com

Formation of the Hydrochloride Salt: The final step involves the treatment of the Lurasidone-d8 base with hydrochloric acid in a suitable solvent, such as isopropanol, to precipitate this compound.

A summary of the key reactants and intermediates is provided in the table below.

Step Reactant 1 Reactant 2 Product/Intermediate
13-Chloro-1,2-benzisothiazolePiperazine-d83-(1-Piperazinyl-d8)-1,2-benzisothiazole
2(1R,2R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane3-(1-Piperazinyl-d8)-1,2-benzisothiazole(3aR,7aR)-4'-(benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1'-piperazin]-1'-ium-d8 methanesulfonate
3(3aR,7aR)-4'-(benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1'-piperazin]-1'-ium-d8 methanesulfonate(3aR,4S,7R,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dioneLurasidone-d8
4Lurasidone-d8Hydrochloric AcidThis compound

Scale-Up Considerations for Research and Analytical Standard Production

The production of this compound, primarily for use as an analytical standard, requires careful consideration of scale-up processes to ensure purity and consistency.

Key considerations include:

Cost and Availability of Deuterated Starting Materials: Piperazine-d8 is significantly more expensive than its non-deuterated counterpart, which is a major cost driver in the synthesis.

Reaction Conditions: Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to maximize the incorporation of the deuterated precursor and minimize side reactions.

Isotopic Purity: Maintaining high isotopic purity throughout the synthesis is paramount. This involves preventing any back-exchange of deuterium with hydrogen from solvents or reagents. The use of deuterated solvents, where appropriate, can mitigate this risk.

Process Control and Monitoring: In-process controls using techniques like HPLC and mass spectrometry are essential to monitor the progress of the reaction and the formation of any impurities.

Isolation and Purification Techniques for Deuterated Analogs

The isolation and purification of this compound are critical steps to ensure the final product meets the high purity standards required for an analytical standard. The primary challenge is the removal of non-deuterated and partially deuterated isotopic impurities.

Purification Techniques:

Crystallization: The final step of precipitating the hydrochloride salt provides a significant degree of purification.

Preparative High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating the desired deuterated compound from closely related impurities. researchgate.net Reversed-phase HPLC with a suitable C8 or C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727) can be employed. rsc.orgdergipark.org.tr

Column Chromatography: Normal-phase or reversed-phase column chromatography can be used for initial purification of intermediates.

Analytical Techniques for Purity Assessment:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for confirming the molecular weight of the deuterated compound and for identifying and quantifying isotopic impurities. nih.gov

Quantitative Nuclear Magnetic Resonance (QNMR) Spectroscopy: QNMR can be used to determine the exact level of deuterium incorporation and to confirm the location of the deuterium atoms within the molecule. researchgate.net

High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is used to assess the chemical purity of the final product by separating it from any non-isotopic impurities. nih.gov

The table below summarizes the key analytical techniques and their applications in the quality control of this compound.

Analytical Technique Application
High-Performance Liquid Chromatography (HPLC)Determination of chemical purity, separation of non-isotopic impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS)Confirmation of molecular weight, identification and quantification of isotopic impurities.
Quantitative Nuclear Magnetic Resonance (QNMR)Determination of the degree and position of deuterium incorporation.

Advanced Analytical Characterization of Lurasidone D8 Hydrochloride

Spectroscopic Analysis for Structural Confirmation and Purity Assessment

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules and is particularly crucial for confirming the sites and extent of isotopic labeling in deuterated compounds.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in confirming the successful incorporation of deuterium (B1214612) atoms at specific positions within the Lurasidone (B1662784) molecule. In ¹H NMR, the signals corresponding to protons that have been replaced by deuterium atoms will be absent or significantly diminished in intensity. For Lurasidone D8, the deuterium labeling occurs on the piperazine (B1678402) ring. Therefore, the ¹H NMR spectrum of Lurasidone D8 Hydrochloride is expected to show a significant reduction or complete disappearance of the signals corresponding to the protons on this ring compared to the spectrum of non-deuterated Lurasidone Hydrochloride. The remaining protons in the molecule, such as those on the benzisothiazole, cyclohexane (B81311), and the isoindole rings, should exhibit signals consistent with the parent structure.

Table 1: Expected ¹H NMR Spectral Data Comparison for Lurasidone Hydrochloride and this compound

Proton Environment Expected Chemical Shift (δ) for Lurasidone HCl (ppm) Expected Observation for Lurasidone D8 HCl
Aromatic Protons (Benzisothiazole) 7.0 - 8.5 Signals present
Cyclohexane Ring Protons 1.0 - 2.5 Signals present
Isoindole Ring Protons 2.5 - 3.5 Signals present

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. The ¹³C NMR spectrum of this compound is expected to be very similar to that of the non-deuterated compound. However, the carbon atoms directly bonded to deuterium will exhibit a characteristic triplet splitting pattern due to spin-spin coupling with the deuterium nucleus (which has a spin I=1). Additionally, these signals may show a slight upfield shift, known as an isotopic shift. This provides further confirmation of the locations of deuterium labeling.

Table 2: Expected ¹³C NMR Spectral Data for this compound

Carbon Environment Expected Chemical Shift (δ) (ppm) Expected Multiplicity
Carbonyl Carbons (Isoindole) ~178 Singlet
Aromatic Carbons (Benzisothiazole) 110 - 155 Singlets
Cyclohexane Ring Carbons 25 - 45 Singlets
Isoindole Ring Carbons 35 - 55 Singlets

Deuterium Nuclear Magnetic Resonance (²H NMR) spectroscopy directly observes the deuterium nuclei. In the ²H NMR spectrum of this compound, signals will be present at the chemical shifts corresponding to the positions where deuterium atoms have been incorporated. This technique offers a direct and unambiguous confirmation of the presence and chemical environment of the deuterium labels. The spectrum is expected to show signals in the region where the piperazine protons would appear in a ¹H NMR spectrum.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be very similar to that of Lurasidone Hydrochloride, as the fundamental functional groups remain the same. Key characteristic absorption bands for the carbonyl groups of the imide, the C=N and C=S bonds of the benzisothiazole ring, and the C-N bonds of the piperazine ring are expected. A notable difference will be the presence of C-D stretching vibrations, which appear at a lower frequency (around 2100-2200 cm⁻¹) compared to C-H stretching vibrations (around 2800-3000 cm⁻¹). The presence of these C-D absorption bands provides direct evidence of deuteration.

Table 3: Key IR Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹)
N-H Stretch (Hydrochloride salt) 2400 - 2700
C-H Stretch (Aromatic and Aliphatic) 2850 - 3100
C-D Stretch 2100 - 2200
C=O Stretch (Imide) 1700 - 1770
C=N Stretch (Benzisothiazole) ~1600

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The UV-Vis spectrum of this compound is expected to be nearly identical to that of Lurasidone Hydrochloride. The primary chromophore in the molecule is the benzisothiazole ring system. Deuterium substitution on the piperazine ring, which is not part of the conjugated system, should not significantly affect the electronic transitions. Therefore, the wavelength of maximum absorbance (λmax) for this compound is anticipated to be around 230 nm and 315 nm in a suitable solvent like methanol (B129727) or ethanol.

Table 4: UV-Vis Spectroscopic Data for this compound

Parameter Expected Value
λmax 1 ~230 nm
λmax 2 ~315 nm

Compound Information

Table 5: List of Compounds Mentioned

Compound Name
This compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for the structural elucidation and purity assessment of isotopically labeled compounds, offering unparalleled sensitivity and specificity.

High-resolution mass spectrometry (HRMS) provides the precise measurement of an ion's mass-to-charge ratio (m/z), enabling the determination of its elemental composition. This technique is crucial for confirming the identity of this compound and distinguishing it from its non-deuterated counterpart and other potential impurities. The eight deuterium atoms in Lurasidone D8 increase its monoisotopic mass compared to Lurasidone.

The theoretical monoisotopic mass of the protonated molecular ion ([M+H]⁺) of Lurasidone D8 is calculated based on its chemical formula, C₂₈H₂₈D₈N₄O₂S. cerilliant.com HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) mass spectrometers, can measure this mass with high accuracy, typically within a few parts per million (ppm). nih.gov This level of precision allows for the unambiguous confirmation of the elemental formula, providing definitive evidence of the compound's identity. spectroscopyonline.com

Table 1: Exact Mass Determination of Lurasidone D8 by HRMS

CompoundChemical Formula ([M+H]⁺)Theoretical Monoisotopic Mass (Da)Typical Experimental Mass Accuracy
LurasidoneC₂₈H₃₇N₄O₂S⁺493.2637< 5 ppm
Lurasidone D8C₂₈H₂₉D₈N₄O₂S⁺501.3141< 5 ppm

Tandem mass spectrometry (MS/MS) is a powerful technique used to investigate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. This process provides a structural fingerprint of the compound. For Lurasidone D8, the fragmentation pattern is expected to be analogous to that of unlabeled Lurasidone, but with specific mass shifts in fragments containing the deuterated piperazine ring. caymanchem.com

In a typical LC-MS/MS experiment, the protonated molecule of Lurasidone is selected and subjected to collision-induced dissociation (CID). Studies on Lurasidone have identified several characteristic fragmentation pathways. nih.govnih.gov For instance, cleavage under alkaline conditions has shown fragmentation peaks at m/z 109, 166, 220, and 317. nih.gov The analysis of Lurasidone metabolites also provides insight into expected fragments, such as the m/z 166 peak corresponding to the unhydroxylated norborane ring. chromatographyonline.com The deuterated piperazine moiety in Lurasidone D8 will result in an 8 Dalton shift for any fragment that retains this part of the structure, which is invaluable for confirming the location of the isotopic labels.

Table 2: Proposed Key MS/MS Fragments for Lurasidone and Lurasidone D8

Proposed Fragment StructureLurasidone Fragment (m/z)Lurasidone D8 Fragment (m/z)Mass Shift (Da)
Norborane methyl-isoindole dione (B5365651) moiety1661660
Benzisothiazol-piperazine moiety220228+8

Mass spectrometry is the definitive method for verifying the isotopic abundance and purity of this compound. The mass spectrum clearly resolves the isotopologues of the compound, allowing for the calculation of isotopic enrichment. Commercial standards of Lurasidone D8 typically report a purity of ≥99% for deuterated forms (d1-d8). caymanchem.com MS analysis confirms this by measuring the ratio of the ion intensity of the D8 species to the sum of intensities of all other isotopic species (D0 to D7). medwinpublishers.com

Furthermore, MS is highly effective for detecting and identifying chemical impurities. By scanning a wide mass range, the presence of any related substances, degradation products, or process-related impurities can be identified, even at trace levels. nih.govuctm.edu The high sensitivity of techniques like LC-MS/MS allows for the quantification of these impurities against established reference standards. uctm.edu

Chromatographic Method Development and Validation

Chromatographic techniques are essential for separating a target compound from impurities and the sample matrix, enabling accurate quantification and purity assessment.

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the most widely used analytical technique in the pharmaceutical industry for the quality control of drug substances. researchgate.net Its versatility and high resolution make it ideal for the analysis of compounds like this compound.

Reversed-phase HPLC (RP-HPLC) is the predominant method for the analysis of Lurasidone and its related compounds. ijlsr.com In this technique, a nonpolar stationary phase (typically C18 or C8) is used with a polar mobile phase, usually a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. scispace.comdergipark.org.tr The chromatographic behavior of Lurasidone D8 is nearly identical to that of unlabeled Lurasidone, meaning that established HPLC methods for Lurasidone can be directly applied to its deuterated analog.

Numerous validated RP-HPLC methods have been developed for the determination of Lurasidone in bulk and pharmaceutical dosage forms. These methods are validated according to International Conference on Harmonisation (ICH) guidelines, ensuring they are specific, accurate, precise, linear, and robust. scispace.comsemanticscholar.org Key validation parameters include:

Purity: The ability of the method to separate the main compound from impurities.

Assay: The determination of the concentration or content of the active substance.

The following table summarizes parameters from several validated HPLC methods developed for Lurasidone analysis, which are applicable for assessing the purity and assay of this compound.

Table 3: Summary of Validated RP-HPLC Methods for Lurasidone Analysis

ParameterMethod 1 scispace.comMethod 2 dergipark.org.trMethod 3 researchgate.netMethod 4 rjptonline.org
Column Prontosil C18 (100x4.6 mm, 3 µm)Zorbax XDB C8 (50x4.6 mm, 3.5 µm)C18 (35:30:35 v/v/v)Inertsil ODS C18 (150x4.6mm, 5µm)
Mobile Phase Phosphate Buffer (pH 3.0):Acetonitrile (55:45 v/v)Phosphate Buffer (pH 3.0):Acetonitrile:Methanol (55:10:35 v/v/v)Ammonium (B1175870) Acetate (pH 5.5):Acetonitrile:Methanol (35:30:35 v/v/v)Phosphate Buffer (pH 4.0):Acetonitrile (60:40 v/v)
Flow Rate 1.0 mL/min1.2 mL/min1.0 mL/min1.0 mL/min
Detection (UV) 230 nm230 nmNot Specified230 nm
Retention Time 4.5 min6.9 min7.4 min6.0 min
Linearity Range 25-125% of nominal0.5-50 µg/mL0.1-4.5 µg/mL160-1200 µg/mL
LOD Not Specified0.13 µg/mL0.001 µg/mLNot Specified
LOQ Not Specified0.43 µg/mL0.005 µg/mLNot Specified
Accuracy (% Recovery) 99.08%98-102%98-100.6%100.6-101.1%

Gas Chromatography (GC) Techniques

While liquid chromatography is the predominant technique for analyzing this compound, gas chromatography can serve specific purposes, particularly in impurity profiling.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the separation and identification of volatile and semi-volatile compounds. Due to the high molecular weight and low volatility of this compound, direct analysis by GC-MS is not feasible without derivatization. However, the technique is highly valuable for the detection and quantification of residual solvents that may be present from the synthesis and purification processes. veeprho.com Regulatory guidelines, such as those from the ICH, mandate strict limits on residual solvents, making GC-MS a critical tool in ensuring the purity and safety of the final active pharmaceutical ingredient.

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) and its more advanced form, High-Performance Thin-Layer Chromatography (HPTLC), are valuable techniques for the qualitative and semi-quantitative analysis of pharmaceuticals. researchgate.netnih.gov These methods are rapid, cost-effective, and can be used for purity assessment and stability studies of this compound. pharmasm.com

In HPTLC, a sample is spotted on a plate coated with a thin layer of stationary phase (e.g., silica (B1680970) gel). The plate is then placed in a chamber with a mobile phase, which moves up the plate by capillary action, separating the components of the sample based on their differential partitioning between the stationary and mobile phases. jpbs.iniipseries.org For Lurasidone, HPTLC methods have been developed using silica gel plates and a mobile phase consisting of a mixture of non-polar and polar solvents. pharmasm.comchula.ac.th Densitometric scanning of the plates allows for the quantification of the separated compounds. chula.ac.th

Table 3: Representative HPTLC Method for Lurasidone Analysis

ParameterCondition
Stationary Phase Pre-coated silica gel 60 F254 aluminum plates
Mobile Phase Toluene: Methanol (9.5:0.5 v/v)
Detection Wavelength 231 nm or 323 nm
Rf Value ~0.47 - 0.48
Linearity Range 100 - 600 ng/band

This table is based on published stability-indicating HPTLC methods for Lurasidone Hydrochloride. pharmasm.comchula.ac.th

Impurity Profiling and Degradation Product Characterization

Impurity profiling is the identification, structure elucidation, and quantitative determination of impurities and degradation products in drug substances. rroij.com It is a critical aspect of pharmaceutical analysis to ensure the safety and efficacy of the final product.

Identification of Process-Related Impurities

Process-related impurities are substances that are formed during the synthesis of the drug substance. veeprho.com Their presence is often related to the starting materials, intermediates, or reaction by-products. The synthesis of this compound, while involving deuterated reagents, is expected to follow a similar pathway to unlabeled Lurasidone, and thus may generate analogous impurities. veeprho.com

The identification of these impurities requires sophisticated analytical techniques, primarily LC-MS. High-resolution mass spectrometry, such as LC-QTOF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry), is particularly powerful for this purpose. nih.gov It provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown impurity. Subsequent fragmentation analysis (MS/MS) helps to elucidate the structure of the impurity. nih.gov

Some potential process-related impurities in Lurasidone can originate from unreacted raw materials from the benzisothiazole or isoindole ring synthesis, or from by-products formed during coupling steps. veeprho.comveeprho.com

Table 4: Examples of Potential Process-Related Impurities in Lurasidone Synthesis

Impurity NamePotential Origin
3-(1-piperazinyl)-1,2-benzisothiazoleIntermediate in synthesis
(3aR,4S,7R,7aS)tetrahydro-lH-4,7-methanoisoindole-l,3(2H)-dioneIntermediate in synthesis
Isomeric or structural by-productsFormed during coupling or amidation steps
Oxidative impuritiesOxidation of the sulfur atom in the benzisothiazole ring

This table lists potential impurities based on the known synthesis of Lurasidone. veeprho.comgoogle.comgoogle.com

Forced Degradation Studies (e.g., photolytic, alkaline, oxidative, thermal, acidic stress)

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance. Lurasidone Hydrochloride has been subjected to a variety of stress conditions as per International Conference on Harmonization (ICH) guidelines. Research indicates that the molecule is stable under acidic, neutral hydrolytic, thermal, and photolytic conditions. nih.govnih.govresearchgate.net However, significant degradation is observed under alkaline and oxidative stress. nih.govnih.gov

One study found that under acidic stress, 82.59% of the drug was recovered, while under thermal and photolytic stress, recovery was 90.73% and 93.97%, respectively. researchgate.net In contrast, alkaline stress and oxidative (peroxide) stress led to lower recoveries of 80.04% and 87.09%, respectively. researchgate.net Another investigation confirmed the drug's instability in alkaline, oxidative, and photolytic conditions, while it remained relatively stable under acidic and thermal stresses. nih.gov

The susceptibility to degradation is highly dependent on the specific conditions. For instance, while some studies report stability under photolytic stress nih.govnih.gov, others have observed the formation of a photo-induced isomer, indicating a degradation pathway under specific solution photolytic conditions. nih.gov Similarly, while generally stable to heat, some degradation (9.27% recovery loss) has been noted under thermal stress. researchgate.net

The table below summarizes the findings from various forced degradation studies on Lurasidone Hydrochloride.

Stress ConditionObservationReported Recovery/DegradationReference
Acidic Hydrolysis (e.g., 4 N HCl)Stable / Minor Degradation82.59% Recovery nih.govnih.govresearchgate.net
Alkaline Hydrolysis (e.g., 4 N NaOH)Significant Degradation80.04% Recovery; 19.44% Degradation nih.govresearchgate.netresearchgate.netnih.gov
Oxidative Stress (e.g., 6% H₂O₂)Significant Degradation87.09% Recovery; 8.40% Degradation nih.govnih.govresearchgate.netresearchgate.net
Thermal Stress (e.g., 80°C)Stable / Minor Degradation90.73% Recovery nih.govnih.govresearchgate.net
Photolytic Stress (UV/Vis light)Generally Stable; Isomer Formation Observed93.97% Recovery nih.govnih.govresearchgate.netnih.gov
Neutral Hydrolysis (Water)Stable- nih.govnih.gov

Mechanisms of Degradation Product Formation (e.g., alkaline hydrolysis, oxidation to sulfoxides/sulfones)

The degradation of Lurasidone Hydrochloride primarily proceeds via two main mechanisms: alkaline hydrolysis and oxidation.

Alkaline Hydrolysis: The Lurasidone molecule contains a 2H-isoindole-1,3-dione ring system, which is a type of imide. This ring is highly susceptible to nucleophilic attack by hydroxide (B78521) ions (OH⁻) under basic conditions. nih.govresearchgate.net The hydrolysis mechanism involves the cleavage of the amide bonds within the isoindole ring, leading to the formation of a dicarboxylic acid derivative and a primary amine. researchgate.net This pathway is considered the main mechanism of the drug's degradation. nih.gov

Oxidation: The benzisothiazole ring in Lurasidone contains a sulfur atom. This sulfur atom is susceptible to oxidation, particularly in the presence of strong oxidizing agents like hydrogen peroxide. nih.govresearchgate.net The oxidation can occur in two stages, first forming a sulfoxide (B87167) and, upon further oxidation, a sulfone. nih.gov While this oxidative pathway is a known degradation route, it is generally considered less significant than alkaline hydrolysis and may require more extreme conditions to proceed. nih.govresearchgate.net

Other Mechanisms: Under free radical-mediated oxidative conditions (using initiators like AIBN), a novel degradation mechanism has been identified. This pathway involves the cleavage of the piperazine ring, resulting in the formation of two formamide (B127407) groups, yielding an N,N'-diformyl degradant. nih.gov Additionally, under solution photolytic conditions, degradation can occur through photo-isomerization, where the benzisothiazole ring is rearranged into a more stable benzothiazole (B30560) ring. nih.gov

Structural Elucidation of Novel Degradants and Impurities

Several studies have focused on identifying and characterizing the structure of degradation products and process-related impurities of Lurasidone using advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov

In one study, five distinct degradation products (DPs) were identified under alkaline and oxidative stress conditions. nih.gov These were characterized using LC/ESI/QTOF/MS/MS to determine their mass and fragmentation patterns, which allowed for the proposal of their structures. nih.gov

More recent research has elucidated the structures of two novel degradants. nih.gov

N,N'-diformyl degradant: Formed under free radical-mediated oxidative stress, this degradant results from the cleavage of the piperazine ring to form two formamide groups. Its structure was confirmed using LC-MSⁿ and NMR spectroscopy. nih.gov

Photo-induced isomer: Observed under solution photolytic conditions, this degradant is an isomer of Lurasidone where the benzisothiazole ring has been altered to a benzothiazole ring. nih.gov

Another comprehensive study identified a total of fourteen related compounds, including both process-related substances and stress degradation products. Nine of these had not been previously reported. nih.gov These identifications were based on accurate mass measurements and fragmentation data from LC-QTOF-MS analysis. nih.gov

Polymorphism and Solid-State Characterization

The solid-state properties of an active pharmaceutical ingredient (API) are critical for its stability, solubility, and manufacturability. Lurasidone Hydrochloride is known to exist in both crystalline and amorphous forms. nih.gov

X-ray Powder Diffraction (XRPD) for Crystalline and Amorphous Forms

X-ray Powder Diffraction (XRPD) is a primary technique used to distinguish between different solid-state forms. improvedpharma.com

Crystalline Forms: Crystalline Lurasidone Hydrochloride produces a distinct XRPD pattern with sharp peaks at specific diffraction angles (2θ), which serve as a fingerprint for that particular crystalline form. improvedpharma.com Crystalline Form I of Lurasidone Hydrochloride is characterized by prominent peaks at 2θ angles of approximately 11.4°, 13.9°, 15.1°, 15.5°, 16.4°, 17.1°, 19.5°, 20.8°, and 21.9°. google.com One study noted distinctive sharp peaks at 2θ angles of 11.486°, 13.914°, and 16.466°, confirming the crystalline nature of the pure drug. researchgate.net

Amorphous Form: In contrast to the sharp peaks of crystalline material, the amorphous form of Lurasidone Hydrochloride lacks long-range molecular order and therefore produces a diffuse XRPD pattern, often described as a "halo," without any distinct, sharp peaks. improvedpharma.comgoogle.com The formation of an amorphous solid has been observed in various preparation processes, such as in solid dispersions or through specific precipitation methods, and is indicated by the absence of the characteristic crystalline peaks. nih.govgoogle.comnih.gov

The table below lists the characteristic XRPD peaks for Crystalline Form I of Lurasidone Hydrochloride.

Characteristic 2θ Angle (± 0.2°)Reference
11.4 google.com
13.9 google.com
15.1 google.com
15.5 google.com
16.4 google.com
17.1 google.com
19.5 google.com
20.8 google.com
21.9 google.com

Preclinical Pharmacological Investigations of Lurasidone Utilizing Deuterated Standards

In Vitro Receptor Binding and Functional Assays

The foundational understanding of lurasidone's mechanism of action is derived from in vitro receptor binding and functional assays. These studies have meticulously mapped the compound's affinity for a range of neurotransmitter receptors, revealing a unique binding profile that distinguishes it from other antipsychotic agents.

Dopamine (B1211576) Receptor Subtype Interactions (D2, D3, D4)

Lurasidone (B1662784) exhibits a high affinity for the dopamine D2 receptor, a key target for antipsychotic efficacy. portico.orgselleckchem.comdrugbank.com Studies have reported a binding affinity (Ki) value of approximately 1.0 to 1.68 nM for the D2 receptor. portico.orgselleckchem.com This potent interaction underscores its primary mechanism for mitigating psychotic symptoms. The affinity for the D3 receptor is slightly lower. researchgate.net Notably, lurasidone displays a lack of significant affinity for the D4 receptor, a characteristic that may contribute to its cognitive-enhancing effects. nih.gov

Serotonin (B10506) Receptor Subtype Interactions (5-HT1A, 5-HT2A, 5-HT7, 5-HT2C)

Lurasidone demonstrates a complex and high-affinity interaction with multiple serotonin receptor subtypes. It is a potent antagonist at 5-HT2A receptors, with a reported Ki value of around 0.47 to 2.03 nM. portico.orgselleckchem.comdrugbank.com This action is a hallmark of atypical antipsychotics and is thought to contribute to a lower risk of extrapyramidal side effects.

The compound also acts as a partial agonist at 5-HT1A receptors, with a high affinity (Ki = 6.38 to 6.75 nM). portico.orgdrugbank.com This partial agonism is associated with potential anxiolytic and antidepressant effects. nih.gov Furthermore, lurasidone is a potent antagonist of the 5-HT7 receptor, exhibiting a very high affinity with a Ki value of approximately 0.495 nM. portico.orgselleckchem.comdrugbank.com This interaction is believed to play a role in its pro-cognitive and mood-regulating properties. nih.gov In contrast, its affinity for the 5-HT2C receptor is weak. researchgate.netnih.gov

Adrenergic Receptor Subtype Interactions (α2A, α2C)

Lurasidone interacts with adrenergic receptors, showing a moderate to high affinity for the α2C-adrenergic receptor subtype with a Ki of 10.8 nM. portico.orgnih.gov Its affinity for the α2A-adrenergic receptor is comparatively lower. nih.gov

Affinity and Antagonism/Partial Agonism Profiling

Functional assays have confirmed that lurasidone acts as a full antagonist at dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors. nih.gov Conversely, it demonstrates partial agonist activity at the serotonin 5-HT1A receptor. nih.gov This mixed antagonist and partial agonist profile contributes to its broad spectrum of pharmacological effects.

Receptor Binding Affinity of Lurasidone
ReceptorAffinity (Ki, nM)Functional Activity
Dopamine D21.0 - 1.68Antagonist
Serotonin 5-HT2A0.47 - 2.03Antagonist
Serotonin 5-HT70.495Antagonist
Serotonin 5-HT1A6.38 - 6.75Partial Agonist
Adrenergic α2C10.8Antagonist

Absence of Significant Affinity for Histamine (B1213489) H1 and Muscarinic M1 Receptors

A key feature of lurasidone's pharmacological profile is its negligible affinity for histamine H1 and muscarinic M1 receptors. selleckchem.comresearchgate.netevidence-based-psychiatric-care.org This lack of interaction is significant as binding to these receptors by other antipsychotic agents is often associated with undesirable side effects such as sedation, weight gain, and anticholinergic effects. nih.gov

Behavioral and Neurochemical Studies in Preclinical Animal Models

The in vitro receptor binding profile of lurasidone translates into a distinct pattern of activity in preclinical animal models. These studies provide insights into the compound's potential therapeutic effects. In rodent models, lurasidone has demonstrated effects predictive of antipsychotic activity, such as the inhibition of conditioned avoidance responses and amphetamine-induced hyperlocomotion. nih.gov

Furthermore, behavioral studies have suggested potential anxiolytic and antidepressant-like effects. nih.gov In models of cognitive impairment, such as the MK-801-induced learning and memory deficits in rats, lurasidone has been shown to reverse these deficits. researchgate.netcaymanchem.com Neurochemical studies have indicated that lurasidone preferentially increases dopamine turnover in the prefrontal cortex compared to the striatum, a finding that may be related to its favorable side effect profile. nih.gov

Modulation of Dopamine Turnover (e.g., Frontal Cortex vs. Striatum)

Microdialysis studies in rats have demonstrated that lurasidone preferentially increases dopamine turnover in the frontal cortex compared to the striatum. nih.govevidence-based-psychiatric-care.org This is evidenced by a dose-dependent increase in the ratio of the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) to dopamine in the frontal cortex. evidence-based-psychiatric-care.org This regional selectivity is a characteristic shared with other atypical antipsychotics and is thought to contribute to their favorable side effect profile, particularly concerning extrapyramidal symptoms.

Table 1: Effect of Lurasidone on Dopamine Turnover in Rat Brain Regions
Brain RegionParameter MeasuredEffect of LurasidoneSignificance
Frontal CortexDOPAC/Dopamine RatioPreferential IncreaseContributes to antipsychotic efficacy with lower risk of extrapyramidal side effects. nih.govevidence-based-psychiatric-care.org
StriatumDopamine TurnoverLess pronounced effect compared to frontal cortexSuggests a lower propensity for motor side effects. nih.govevidence-based-psychiatric-care.org

Effects on Locomotor Activity and Stereotyped Behaviors

Preclinical studies in rodent models have shown that lurasidone can inhibit hyperactivity and stereotyped behaviors induced by dopamine agonists. Specifically, lurasidone has been found to potently inhibit methamphetamine-induced hyperactivity and apomorphine-induced stereotyped behavior in rats. nih.gov These findings are predictive of antipsychotic activity. Notably, lurasidone demonstrated these effects with only weak induction of extrapyramidal side effects in rodent models. nih.gov

Table 2: Effects of Lurasidone on Induced Locomotor and Stereotyped Behaviors in Rats
Behavioral ModelInducing AgentEffect of LurasidoneImplication
HyperactivityMethamphetamineInhibitionPredictive of antipsychotic efficacy. nih.gov
Stereotyped BehaviorApomorphineInhibitionPredictive of antipsychotic efficacy. nih.gov

Investigations into Cognitive Functioning (e.g., MK-801 induced impairment reversal in rats)

Lurasidone has shown pro-cognitive effects in several animal models. evidence-based-psychiatric-care.orgresearchgate.net A significant area of investigation has been its ability to reverse cognitive deficits induced by the N-methyl-D-aspartate (NMDA) receptor antagonist MK-801, which is used to model cognitive impairment associated with schizophrenia.

In the rat passive-avoidance test, both pre- and post-training administration of lurasidone significantly and dose-dependently reversed the learning and memory impairment induced by MK-801. researchgate.net This suggests that lurasidone may act, at least in part, by restoring memory consolidation processes. researchgate.net

Furthermore, in the Morris water maze and radial-arm maze tests in rats, lurasidone potently reversed MK-801-induced learning and reference memory impairment. nih.gov

Table 3: Reversal of MK-801-Induced Cognitive Impairment by Lurasidone in Rats
Behavioral TestCognitive Domain AssessedEffect of LurasidoneReference
Passive-Avoidance TestLearning and MemorySignificant, dose-dependent reversal researchgate.net
Morris Water MazeLearning and Spatial MemoryPotent reversal of learning impairment nih.gov
Radial-Arm MazeReference and Working MemoryPotent reversal of reference memory impairment nih.gov

Exploration of Antidepressant-like and Anxiolytic-like Effects in Animal Models

Preclinical evidence suggests that lurasidone possesses antidepressant- and anxiolytic-like properties. nih.govevidence-based-psychiatric-care.org In mouse models of depression, such as the tail suspension and forced swim tests, lurasidone decreased immobility, an effect indicative of an antidepressant-like response. researchgate.netnih.gov This effect was found to be dependent on functional 5-HT7 receptors. researchgate.netnih.gov In the repeated open-space swim test, lurasidone was able to reverse the despair induced by repeated swims, similar to the antidepressant citalopram. researchgate.netnih.gov Furthermore, in animal models of anxiety, treatment with lurasidone was associated with significant improvements. nih.gov

Table 4: Antidepressant- and Anxiolytic-like Effects of Lurasidone in Animal Models
Animal ModelBehavioral EffectImplicationReceptor Involvement
Tail Suspension Test (Mouse)Decreased immobilityAntidepressant-like effect5-HT7 receptor dependent researchgate.netnih.gov
Forced Swim Test (Mouse)Decreased immobilityAntidepressant-like effect5-HT7 receptor dependent researchgate.netnih.gov
Repeated Open-Space Swim Test (Mouse)Reversal of induced despairAntidepressant-like effect-
Various anxiety modelsSignificant improvementAnxiolytic-like effect-

Neurotrophic Factor Expression Modulation (e.g., BDNF mRNA levels in hippocampus)

Chronic treatment with lurasidone has been shown to modulate the expression of brain-derived neurotrophic factor (BDNF), a key molecule involved in neuronal plasticity and survival. In rats, chronic administration of lurasidone increased total BDNF mRNA levels in the prefrontal cortex and, to a lesser extent, in the hippocampus under basal conditions. nih.gov Moreover, in response to acute stress, the modulation of BDNF mRNA levels was potentiated in the hippocampus of lurasidone-treated rats. nih.gov This upregulation of BDNF expression may contribute to the therapeutic effects of lurasidone on cognitive function and mood. evidence-based-psychiatric-care.orgnih.gov

Table 5: Effect of Chronic Lurasidone Treatment on BDNF mRNA Levels in Rats
Brain RegionConditionEffect on Total BDNF mRNASignificance
Prefrontal CortexBasalIncreaseMay contribute to improved cognitive function. nih.gov
HippocampusBasalLesser IncreaseMay contribute to improved mood and memory. nih.gov
HippocampusAcute StressPotentiated IncreaseSuggests enhanced neuronal resilience under stress. nih.gov

Mechanistic Insights into Receptor Interactions and Post-Receptor Signaling

Lurasidone possesses a unique receptor binding profile, acting as a potent antagonist at dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors. nih.govpatsnap.com It also functions as a partial agonist at the 5-HT1A receptor and has moderate affinity for α2C-adrenergic receptors. patsnap.com Lurasidone has negligible affinity for histamine H1 and muscarinic M1 receptors, which is thought to contribute to its favorable side-effect profile regarding weight gain and sedation. patsnap.comyoutube.com

The antagonism of D2 and 5-HT2A receptors is a hallmark of atypical antipsychotics, contributing to the alleviation of positive and negative symptoms of psychosis, respectively. patsnap.com The high affinity for the 5-HT7 receptor is a distinguishing feature of lurasidone and is implicated in its pro-cognitive and antidepressant effects. youtube.compsychscenehub.com Partial agonism at 5-HT1A receptors is also believed to contribute to its anxiolytic and antidepressant properties. patsnap.com

In terms of post-receptor signaling, in vitro functional assays have demonstrated that lurasidone antagonizes dopamine-stimulated [35S]GTPγS binding in D2 receptor-expressing membranes and inhibits 5-HT-stimulated cAMP accumulation in cells expressing 5-HT7 receptors. evidence-based-psychiatric-care.org As a partial agonist at the 5-HT1A receptor, it partially stimulates [35S]GTPγS binding to human 5-HT1A receptor membranes. evidence-based-psychiatric-care.org The antagonism of 5-HT2A receptors is coupled to the inhibition of Gq/11 proteins, which in turn blocks the activation of phospholipase C and the subsequent release of intracellular calcium. drugbank.com

Table 6: Receptor Binding Profile and Functional Activity of Lurasidone
ReceptorAffinityFunctional ActivityPost-Receptor Signaling ImplicationTherapeutic Relevance
Dopamine D2HighAntagonistInhibits dopamine-stimulated G-protein activation. evidence-based-psychiatric-care.orgAntipsychotic effects (positive symptoms). patsnap.com
Serotonin 5-HT2AHighAntagonistInhibits Gq/11-mediated phospholipase C activation. drugbank.comAntipsychotic effects (negative symptoms), reduced extrapyramidal side effects. patsnap.com
Serotonin 5-HT7Very HighAntagonistInhibits 5-HT-stimulated cAMP accumulation. evidence-based-psychiatric-care.orgPro-cognitive and antidepressant effects. youtube.compsychscenehub.com
Serotonin 5-HT1AHighPartial AgonistPartially stimulates G-protein activation. evidence-based-psychiatric-care.orgAnxiolytic and antidepressant effects. patsnap.com
Adrenergic α2CModerateAntagonist-Potential contribution to antidepressant effects. patsnap.com
Histamine H1Negligible--Low potential for sedation and weight gain. patsnap.comyoutube.com
Muscarinic M1Negligible--Low potential for anticholinergic side effects. patsnap.comyoutube.com

Preclinical Metabolism and Drug Drug Interaction Studies Utilizing Deuterated Standards

In Vitro Metabolic Pathway Elucidation

Preclinical in vitro studies are fundamental to understanding how a drug is metabolized in the body. These studies typically utilize human liver microsomes, which contain a high concentration of drug-metabolizing enzymes. nih.govpbsciences.org Through such investigations, several key metabolic pathways for lurasidone (B1662784) have been identified. fda.govsci-hub.senih.govnih.govsandoz.comeuropa.eu The accurate identification and quantification of the metabolites formed in these pathways are facilitated by the use of analytical methods that employ deuterated standards like Lurasidone D8 Hydrochloride.

Oxidative N-Dealkylation

One of the primary metabolic routes for lurasidone is oxidative N-dealkylation. fda.govsci-hub.senih.govnih.govsandoz.comeuropa.euwikipedia.org This process involves the cleavage of the bond between the piperazine (B1678402) and cyclohexane (B81311) rings of the lurasidone molecule. wikipedia.org This metabolic transformation results in the formation of two major inactive metabolites, identified as ID-11614 and ID-20219. wikipedia.org

Hydroxylation of Norbornane (B1196662) Ring

Another significant metabolic pathway is the hydroxylation of the norbornane ring of lurasidone. fda.govsci-hub.senih.govnih.govsandoz.comeuropa.euwikipedia.org This reaction introduces a hydroxyl group onto the norbornane skeleton, leading to the formation of active metabolites. wikipedia.org The two primary active metabolites produced through this pathway are ID-14283 and ID-14326. nih.govnih.govwikipedia.org Notably, ID-14283 can reach pharmacologically relevant concentrations in the blood plasma. wikipedia.org

S-Oxidation and Reductive Cleavage of Isothiazole (B42339) Ring

The biotransformation of lurasidone also involves S-oxidation and reductive cleavage of the isothiazole ring. fda.govsci-hub.senih.govsandoz.comeuropa.euwikipedia.org S-oxidation introduces an oxygen atom to the sulfur atom in the isothiazole ring. fda.govsci-hub.senih.govsandoz.comeuropa.eu This is often followed by the reductive cleavage of the ring structure. fda.govsci-hub.senih.govsandoz.comeuropa.euwikipedia.org

S-Methylation

Following the reductive cleavage of the isothiazole ring, a subsequent metabolic step is S-methylation. fda.govsci-hub.senih.govsandoz.comeuropa.euwikipedia.org This reaction involves the addition of a methyl group to the resulting sulfur atom. fda.govsci-hub.senih.govsandoz.comeuropa.euwikipedia.org

Cytochrome P450 (CYP) Enzyme Involvement

The metabolism of lurasidone is predominantly carried out by a specific family of enzymes known as cytochrome P450 (CYP).

Primary Role of CYP3A4 in Metabolism

Extensive research has established that the primary enzyme responsible for the metabolism of lurasidone is CYP3A4. nih.govpbsciences.orgfda.govsci-hub.senih.govnih.govsandoz.comeuropa.eueuropa.eunih.gov In vitro studies using human liver microsomes and recombinant CYP enzymes have confirmed that CYP3A4 is the main catalyst for the various metabolic pathways of lurasidone, including oxidative N-dealkylation and hydroxylation. nih.govpbsciences.orgfda.govsci-hub.senih.govsandoz.comeuropa.eu The significant role of CYP3A4 in lurasidone's metabolism underscores the potential for drug-drug interactions with strong inhibitors or inducers of this enzyme. nih.govmdpi.com

Summary of Lurasidone Metabolic Pathways

The following table summarizes the key metabolic transformations of lurasidone identified in preclinical studies. The accurate analysis of these pathways relies on robust analytical methods, often employing deuterated internal standards like this compound.

Metabolic Pathway Description Resulting Metabolites Enzyme Involvement
Oxidative N-Dealkylation Cleavage between the piperazine and cyclohexane rings. wikipedia.orgInactive metabolites (e.g., ID-11614, ID-20219). wikipedia.orgCYP3A4 fda.govsandoz.comeuropa.eu
Hydroxylation of Norbornane Ring Addition of a hydroxyl group to the norbornane structure. wikipedia.orgActive metabolites (ID-14283, ID-14326). nih.govnih.govwikipedia.orgCYP3A4 fda.govsandoz.comeuropa.eu
S-Oxidation Addition of an oxygen atom to the sulfur of the isothiazole ring. fda.govsci-hub.senih.govsandoz.comeuropa.euIntermediate metabolites.CYP3A4 fda.govsandoz.comeuropa.eu
Reductive Cleavage of Isothiazole Ring Breaking of the isothiazole ring structure. fda.govsci-hub.senih.govsandoz.comeuropa.euwikipedia.orgIntermediate metabolites.CYP3A4 fda.govsandoz.comeuropa.eu
S-Methylation Addition of a methyl group to the sulfur atom post-cleavage. fda.govsci-hub.senih.govsandoz.comeuropa.euwikipedia.orgFurther metabolized products.CYP3A4 fda.govsandoz.comeuropa.eu

In Vitro CYP Inhibition Studies with Human Liver Microsomes

The potential for lurasidone to inhibit major cytochrome P450 (CYP) enzymes was evaluated using pooled human liver microsomes and cDNA-expressed CYP enzymes (supersomes). In these in vitro studies, this compound would be used as the internal standard to quantify the concentration of lurasidone. Research has shown that lurasidone exhibits inhibitory effects on several key CYP isoforms.

Lurasidone was found to be a moderate inhibitor of CYP1A2, CYP2C9, and CYP2C19, and a weak inhibitor of CYP2D6. nih.govresearchgate.netnih.gov It also competitively inhibited CYP3A4. nih.govresearchgate.netnih.gov The inhibition constant (Ki) values, which indicate the concentration required to produce half-maximum inhibition, vary between studies and experimental systems (human liver microsomes vs. supersomes). nih.govresearchgate.net For instance, the Ki for CYP3A4 inhibition was reported as 29.4 µM in human liver microsomes and 9.1 µM in supersomes. nih.govresearchgate.netnih.gov Such discrepancies can arise from differences in the experimental setup and the complexity of the microsomal environment compared to single-enzyme systems. nih.gov

Table 1: In Vitro Inhibition of Human Cytochrome P450 Enzymes by Lurasidone

CYP Isoform Inhibition Constant (Ki) in Human Liver Microsomes (µM) Inhibition Constant (Ki) in Supersomes (µM) Type of Inhibition
CYP1A2 12.6 15.5 Mixed
CYP2C9 18 3.5 Mixed
CYP2C19 18 18.4 Mixed
CYP2D6 37.5 85 Competitive
CYP3A4 29.4 9.1 Competitive

Data sourced from studies on the inhibitory effects of lurasidone on human CYP enzymes. nih.govresearchgate.netnih.gov

In Vitro and Preclinical In Vivo CYP Induction Studies (e.g., CYP2B, CYP2C11, CYP3A in rat liver/lymphocytes)

The potential of lurasidone to induce CYP enzymes has been investigated in both in vitro and preclinical in vivo models. In cultured human hepatocytes, lurasidone did not show induction of CYP1A2, CYP2B6, or CYP3A4 at concentrations up to 10 µM. tga.gov.au

However, preclinical studies in rats have shown that chronic administration of lurasidone can affect the expression and activity of certain CYP enzymes in the liver and peripheral blood lymphocytes. researchgate.netmdpi.comnih.govnih.gov In rat liver, lurasidone treatment led to an induction of CYP3A1 and CYP3A2, while inhibiting CYP2B, CYP2C11, and CYP2E1. mdpi.comnih.gov A similar pattern of expression for these enzymes was observed in rat peripheral blood lymphocytes, suggesting that lymphocytes could potentially serve as a surrogate for monitoring hepatic CYP enzyme changes during long-term treatment. nih.govnih.gov The quantification of lurasidone in these in vivo studies would have relied on an appropriate internal standard, such as this compound, to ensure data accuracy.

Table 2: Effect of Chronic Lurasidone Administration on CYP Enzymes in Rats

CYP Isoform Effect in Liver Effect in Peripheral Blood Lymphocytes
CYP2B Inhibition Inhibition
CYP2C11 Inhibition Inhibition (protein only)
CYP2E1 Inhibition Inhibition
CYP3A1 Induction No significant change
CYP3A2 Induction Induction

This table summarizes findings from in vivo studies in rats. nih.gov

Transporter Interaction Studies (In Vitro)

The interaction of lurasidone with key drug transporters has been evaluated in in vitro systems. This compound would serve as the internal standard for the accurate measurement of lurasidone in these assays.

P-glycoprotein (P-gp) and ABCG2 Inhibition

In vitro studies have demonstrated that lurasidone is an inhibitor of the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (ABCG2). wikipedia.orgeuropa.eu While lurasidone itself is a substrate for P-gp and ABCG2, its inhibitory potential on these transporters suggests a possibility for drug-drug interactions with co-administered substrates of P-gp and ABCG2. wikipedia.orgeuropa.eu For example, lurasidone has been shown to inhibit the transport of digoxin, a known P-gp substrate, in in vitro cell-based assays. nih.gov

Solute Carrier Protein (SLC22A1) Inhibition

Lurasidone has also been identified as an in vitro inhibitor of the solute carrier protein SLC22A1, also known as Organic Cation Transporter 1 (OCT1). wikipedia.orgsci-hub.se However, it was found not to inhibit other transporters such as OATP1B1, OATP1B3, OCT2, OAT1, OAT3, MATE1, and MATE2-K. sci-hub.se

Metabolite Identification and Relative Quantification (Preclinical/In Vitro)

The metabolism of lurasidone is extensive and primarily mediated by CYP3A4. wikipedia.orgd-nb.info Preclinical and in vitro studies have identified several metabolites. The use of this compound as an internal standard is crucial for the accurate relative quantification of these metabolites in relation to the parent compound.

Impact of Deuterium (B1214612) Labeling on Metabolic Stability (Isotope Effect)

The substitution of hydrogen with deuterium, a stable, non-radioactive isotope, is a strategy employed in drug discovery to enhance metabolic stability. juniperpublishers.com This is due to the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. portico.org Consequently, the cleavage of a C-D bond during metabolism is slower than the cleavage of a C-H bond, which can lead to a reduced rate of metabolism for deuterated compounds. juniperpublishers.comportico.org

While this compound is primarily used as an analytical standard, the principle of the KIE suggests that its metabolic profile could differ from that of non-deuterated lurasidone. If the deuterated positions on the Lurasidone D8 molecule are sites of enzymatic attack by metabolic enzymes like CYP3A4, a decrease in the rate of metabolism at these sites would be expected. juniperpublishers.com This could potentially lead to increased plasma concentrations and a longer half-life of the deuterated compound compared to its non-deuterated counterpart. nih.govresearchgate.net However, specific studies investigating the kinetic isotope effect of deuterium labeling on the metabolic stability of lurasidone have not been reported in the reviewed literature. Such studies would be necessary to confirm whether the deuteration in Lurasidone D8 has a significant impact on its metabolic fate.

Computational and Theoretical Chemistry Studies of Lurasidone

Molecular Docking Simulations for Receptor Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interactions between a ligand and its target receptor, providing insights into the structural basis of pharmacological activity.

Research has extensively used molecular docking to investigate the binding of Lurasidone (B1662784) to its primary targets, including dopamine (B1211576) and serotonin (B10506) receptors. In vitro receptor binding studies have shown that Lurasidone is an antagonist with high affinity for dopamine D2, serotonin 5-HT2A, and 5-HT7 receptors. It also acts as a partial agonist at 5-HT1A receptors and has moderate affinity for α2C-adrenergic receptors, with negligible affinity for histamine (B1213489) H1 and muscarinic M1 receptors.

Molecular docking simulations have corroborated these experimental findings by modeling the interactions of Lurasidone within the binding pockets of these receptors. For instance, docking studies of Lurasidone with the dopamine D2 receptor have helped to identify key amino acid residues that stabilize the drug-receptor complex. These interactions are crucial for the antipsychotic efficacy of the drug.

Furthermore, molecular docking has been employed to explore the binding of Lurasidone to other proteins. A study investigating the interaction between Lurasidone and human serum albumin (HSA) used molecular docking to reveal that Lurasidone primarily binds to site I (subdomain IIA) of the protein. This binding is significant as it influences the pharmacokinetic properties of the drug, such as its distribution and half-life in the body.

In the context of drug repurposing, molecular docking has identified Lurasidone as a potential inhibitor of the nucleoprotein of the Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV). The simulations showed that Lurasidone binds to the RNA-binding cavity of the viral nucleoprotein with a low binding free energy, suggesting a strong binding affinity. Specifically, the docking model revealed the formation of three hydrogen bonds with residues Tyr 30 and His 202, and four hydrophobic interactions with Ala 203, Glu 31, and Tyr 125. nih.gov

The binding affinities of Lurasidone to various receptors, as determined by in vitro studies and supported by docking simulations, are summarized in the table below.

ReceptorBinding Affinity (Ki, nM)
Dopamine D20.994
Serotonin 5-HT2A0.47
Serotonin 5-HT70.495
Serotonin 5-HT1A6.38
Noradrenaline α2C10.8

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While comprehensive QSAR studies focused specifically on the antipsychotic activity of a series of Lurasidone analogs are not extensively reported in the public domain, the principles of QSAR are relevant to understanding its properties.

QSAR models often utilize molecular descriptors that quantify various aspects of a molecule's structure, such as its lipophilicity, electronic properties, and size. These descriptors are then correlated with biological activity to develop a predictive model. For antipsychotic drugs, QSAR can be used to predict receptor binding affinities or functional activities.

In a broader context, Lurasidone has been included in studies that utilize QSAR-related methodologies. For example, in a study focused on identifying inhibitors for the SARS-CoV-2 main protease, a Hologram QSAR (HQSAR) model identified Lurasidone as a potentially effective inhibitor. This highlights the utility of QSAR in identifying potential new therapeutic applications for existing drugs.

Another area where QSAR principles are applied is in the prediction of metabolic fate. Molecular descriptors used in QSAR models for hepatic biotransformation, such as lipophilicity and molecular weight, are crucial in determining the rate of metabolism and clearance of drugs like Lurasidone. mdpi.com

A study that developed a QSAR model for Risperidone and its derivatives to predict binding affinity for the D2 receptor also referenced Lurasidone's receptor binding profile as part of the broader context of antipsychotic drug design. researchgate.net This underscores the importance of understanding the structural features that govern receptor interactions, which is the fundamental goal of QSAR.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like Lurasidone, understanding its conformational landscape is crucial for comprehending its interaction with various receptors.

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time. These simulations can reveal how Lurasidone and its target receptors behave and interact in a more realistic, dynamic environment compared to the static picture provided by molecular docking.

MD simulations have been used to investigate the differential effects of various ligands, including antipsychotics, on the conformational landscape of the serotonin 5-HT2A receptor. arxiv.org Such studies can elucidate how Lurasidone binding stabilizes specific receptor conformations, leading to its particular pharmacological profile of antagonism. These simulations can track the movement of the ligand in the binding pocket and the resulting conformational changes in the receptor, offering insights into the mechanisms of receptor activation or inactivation. arxiv.org

In the study of co-amorphous drug systems, a combination of random search molecular mechanics and more rigorous quantum mechanical methods was used to explore the conformational landscape of Lurasidone. This is important for understanding the stability of different solid-state forms of the drug.

Furthermore, MD simulations have been employed to study the binding stability of Lurasidone with its targets. For instance, in the investigation of Lurasidone as a potential antimalarial agent, MD simulations were used to confirm the stability of the interaction between Lurasidone and the Plasmodium falciparum protein Pfmrk. The simulations, run for 100 nanoseconds, showed that Lurasidone maintained stable interactions with the amino acid residues in the active site of the protein.

Quantum Chemical Calculations for Reaction Mechanisms and Stability

Quantum chemical calculations, based on the principles of quantum mechanics, are used to study the electronic structure and properties of molecules. These methods can provide detailed information about molecular geometry, reaction energies, and electronic properties, which are important for understanding chemical reactivity and stability.

Quantum chemical calculations have been applied to study the intermolecular interactions in co-amorphous systems of Lurasidone with co-formers like saccharin (B28170) and cysteine. These calculations, including Natural Bond Orbital (NBO) analysis, helped to quantify the strength of hydrogen bonding between Lurasidone and the co-formers. The results indicated that Lurasidone forms stronger hydrogen bonds with cysteine than with saccharin, which has implications for the stability of these co-amorphous formulations.

The stability of Lurasidone is a critical aspect, and quantum chemical calculations can be used to understand its degradation pathways. For example, the isoindole-1,3-dione ring in Lurasidone is susceptible to alkaline hydrolysis. Quantum chemical methods can model the reaction mechanism of this hydrolysis, identifying the transition states and activation energies involved. Similarly, the benzisothiazole ring is prone to oxidation, and these computational methods can help in understanding its susceptibility to oxidative degradation.

In a study on improving the solubility and stability of Lurasidone Hydrochloride through complexation with hydroxypropyl-β-cyclodextrin, computational characterization, including docking, was used to suggest the stoichiometry of the complex. While this study focused on docking, quantum chemical calculations could further be used to refine the understanding of the interaction energies and geometries within such host-guest complexes.

Formulation Science and Material Characterization Research

Approaches to Enhance Solubility and Chemical Stability

Several innovative techniques have been investigated to improve the dissolution characteristics and stability of Lurasidone (B1662784). These include the formation of host-guest inclusion complexes, the development of amorphous solid dispersions, and the use of mixed hydrotropy. mdpi.comnih.gov

Cyclodextrins are frequently used in pharmaceutical formulations to enhance the solubility and stability of poorly water-soluble drugs through the formation of inclusion complexes. mdpi.comnih.gov Hydroxypropyl-β-cyclodextrin (HPBCD) has been identified as a particularly effective agent for Lurasidone due to its higher solubility and lower toxicity compared to other cyclodextrins. mdpi.comresearchgate.net

The formation of a Lurasidone-HPBCD inclusion complex dramatically increases the drug's solubility. mdpi.comresearchgate.net This enhancement is proportional to the molar ratio of HPBCD to Lurasidone, with higher ratios leading to greater solubility. mdpi.com Phase solubility studies suggest a 1:1 stoichiometric ratio is predominant in the complex, although the formation of higher-order complexes (e.g., 1:2) cannot be ruled out and may contribute to improved stability. mdpi.comresearchgate.net The stability constant (K1:1) for the Lurasidone-HPBCD complex has been calculated as 133.2 M−1, indicating a stable complex formation. nih.gov

Table 1: Encapsulation Efficiency and Drug Loading of Lurasidone-HPBCD Complexes
LRD–HPBCD RatioEncapsulation Efficiency (EE) %Drug Loading (DL) %
1:0.576.541.4
1:194.428.5
1:398.29.5
Data derived from a study on Lurasidone-HPBCD complex formation, showing how encapsulation efficiency improves with higher ratios of HPBCD, while drug loading percentage decreases. mdpi.com

Solid dispersion is another effective technique for improving the solubility of poorly soluble drugs. ijrap.net This method involves dispersing the drug in a hydrophilic carrier matrix at a solid state. ijrap.net For Lurasidone, both polymeric carriers and hydrotropic agents have been successfully utilized.

Mixed Hydrotropy: Mixed hydrotropy, which uses a combination of two or more hydrotropic agents, has been shown to have a synergistic effect on the solubility of Lurasidone. nih.gov This approach allows for a reduction in the concentration of individual agents, thereby minimizing potential side effects. nih.gov Studies have identified an optimized blend of Nicotinamide, sodium benzoate, and sodium citrate (B86180) (in a 15:20:5 ratio) that provides the highest solubility enhancement—a 61.93-fold increase compared to its solubility in distilled water. nih.gov This optimized combination was then used to prepare hydrotropic solid dispersions. nih.govnih.gov

Table 2: Solubility Enhancement of Lurasidone in Mixed Hydrotropic Blends
Hydrotropic Agent Blend (Ratio)Solubility Enhancement Factor
Nicotinamide + Sodium Benzoate + Sodium Citrate (15:20:5)61.93
This table highlights the significant increase in Lurasidone solubility achieved using an optimized blend of hydrotropic agents. nih.gov

Polymeric Solid Dispersions: Solid dispersions of Lurasidone have also been prepared using various polymers like Polyvinylpyrrolidone (PVP K-30), Polyethylene Glycol (PEG 4000), and Urea. ijrap.net The solvent evaporation method is commonly employed for preparation, where the drug and carrier are dissolved in a common solvent which is later evaporated. ijrap.nettandfonline.com The resulting solid dispersions, particularly with PVP K-30 in a 1:5 drug-to-carrier ratio, have demonstrated a significant improvement in dissolution rate compared to the pure drug. ijrap.net

Future Directions in Lurasidone D8 Hydrochloride Research

Development of Novel Synthetic Pathways for Deuterated Analogues

The synthesis of deuterated compounds like Lurasidone (B1662784) D8 Hydrochloride is a key area of research, aimed at creating isotopically enriched molecules for use as internal standards in pharmacokinetic studies or as therapeutic agents with potentially improved metabolic stability. Future research will likely focus on developing more efficient, stereoselective, and cost-effective synthetic routes.

Current strategies for introducing deuterium (B1214612) into molecules often involve using deuterated reagents such as lithium aluminum deuteride (B1239839) during the reduction of esters or other carbonyl functionalities. iaea.org Novel approaches may explore catalytic C-H activation, allowing for the direct and selective replacement of hydrogen with deuterium on a pre-existing molecular scaffold. This would represent a significant advancement over multi-step syntheses that build the deuterated portions from simple, deuterated starting materials. researchgate.net

Key areas for future development include:

Flow Chemistry: Utilizing microreactor technology to perform deuteration reactions under precisely controlled conditions, potentially improving reaction efficiency and safety, especially when using deuterium gas.

Enzymatic Synthesis: Exploring the use of engineered enzymes to catalyze specific deuteration steps, offering high stereoselectivity and milder reaction conditions.

These advancements would not only facilitate the synthesis of Lurasidone D8 but also be applicable to a wide range of other deuterated pharmaceutical analogs.

Exploration of Less Prevalent Metabolites and Their Biological Activity (in vitro/preclinical)

Lurasidone is metabolized in the liver primarily by the cytochrome P450 enzyme CYP3A4 into several metabolites. nih.govmdpi.com While the major active metabolites, such as ID-14283 and ID-14326, have been identified, the biological activities of less prevalent metabolites are not as well characterized. nih.govevidence-based-psychiatric-care.org Future preclinical and in vitro research will be essential to create a comprehensive metabolic map and understand the complete pharmacological profile of lurasidone and its deuterated analogs.

Lurasidone is known to be biotransformed into three active metabolites (ID-14283, ID-14326, and ID-14614) and two inactive metabolites (ID-20219 and its hydroxylated derivative ID-20220). nih.govmdpi.com The focus of future studies will likely shift towards identifying additional minor metabolites and elucidating their potential for biological activity or drug-drug interactions.

Research efforts in this area will likely involve:

High-Resolution Mass Spectrometry: Using advanced mass spectrometry to detect and identify novel, low-abundance metabolites in in vitro systems (e.g., human liver microsomes) and in preclinical in vivo models.

In Vitro Receptor Binding and Functional Assays: Synthesizing the identified minor metabolites and screening them against a panel of relevant CNS receptors (e.g., dopamine (B1211576) and serotonin (B10506) receptors) to determine their binding affinities and functional activities (agonist, antagonist). evidence-based-psychiatric-care.org

CYP450 Inhibition/Induction Studies: Evaluating the potential of less prevalent metabolites to inhibit or induce key CYP450 enzymes, which could inform potential drug-drug interactions. nih.govmdpi.com

MetaboliteStatusPrimary Metabolizing EnzymeKnown/Potential Area of Research
ID-14283ActiveCYP3A4Characterization of its contribution to overall efficacy and side effect profile.
ID-14326ActiveCYP3A4Further investigation of its specific receptor binding profile.
ID-14614ActiveCYP3A4Exploration of its pharmacokinetic profile and potential for CNS penetration.
ID-20219InactiveCYP3A4Confirmation of inactivity across a broader range of biological targets.
ID-20220InactiveCYP3A4Studying its formation pathway and potential as a biomarker of lurasidone metabolism.

Advanced Analytical Techniques for Ultra-Trace Analysis

The quantification of Lurasidone D8 Hydrochloride and its metabolites in biological matrices is critical for pharmacokinetic and metabolic studies. As research delves into lower concentration levels, the need for highly sensitive and specific analytical methods becomes paramount. Future developments will focus on pushing the limits of detection to the ultra-trace level (picograms/mL or below).

Currently, methods like high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed for the analysis of lurasidone. nih.govresearchgate.netdergipark.org.tr The lower limit of quantification for a published LC-MS/MS method was 2.0 ng/mL in rat plasma. nih.gov To achieve ultra-trace analysis, further advancements are necessary.

Future directions in analytical methodology include:

Microflow and Nanoflow LC-MS/MS: Miniaturizing the liquid chromatography system to reduce solvent consumption, enhance ionization efficiency, and significantly improve sensitivity.

Advanced Sample Preparation: Developing novel solid-phase extraction (SPE) or liquid-liquid extraction (LLE) techniques that are more selective and provide higher recovery rates for the target analytes from complex biological samples. lu.se

High-Resolution Mass Spectrometry (HRMS): Utilizing instruments like Orbitrap or time-of-flight (TOF) mass spectrometers to improve selectivity and confidence in analyte identification at very low concentrations, reducing interference from matrix components.

Analytical TechniqueCurrent ApplicationFuture Advancement for Ultra-Trace Analysis
HPLC with UV DetectionQuantification in pharmaceutical formulations. dergipark.org.trLimited applicability for ultra-trace biological samples.
LC-MS/MSQuantification in biological matrices like plasma. nih.govIntegration with micro/nanoflow systems for enhanced sensitivity.
High-Resolution Mass Spectrometry (HRMS)Structural elucidation of metabolites.Primary tool for identification and quantification at pg/mL levels.
Advanced Sample Preparation (e.g., SPE)Analyte extraction and concentration. lu.seDevelopment of highly selective sorbents and automation for high-throughput analysis.

Deeper Computational Modeling of Drug-Target Interactions and Metabolic Processes

Computational modeling provides invaluable insights into the molecular mechanisms underlying a drug's efficacy and metabolic fate. For this compound, future computational studies can offer a more profound understanding of its interactions with therapeutic targets and metabolizing enzymes, guiding the design of next-generation deuterated analogs.

Lurasidone exhibits high affinity for dopamine D2, and serotonin 5-HT2A and 5-HT7 receptors, and is a partial agonist at 5-HT1A receptors. evidence-based-psychiatric-care.org It is primarily metabolized by CYP3A4. nih.gov Computational models can simulate these interactions at an atomic level.

Future research in this domain will likely concentrate on:

Molecular Dynamics (MD) Simulations: Performing long-timescale MD simulations to model the dynamic interactions between lurasidone (and its deuterated analog) and its target receptors. This can reveal subtle differences in binding kinetics and conformational changes that may be influenced by deuteration.

Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling: Using QM/MM methods to model the enzymatic reaction of lurasidone metabolism by CYP3A4. This can help predict the kinetic isotope effect of deuteration and identify the precise sites of metabolic attack.

Predictive Pharmacointeraction Network Models: Employing network-based algorithms and machine learning to predict potential, previously unknown drug-drug interactions by analyzing the network structure of known interactions and various properties of the drugs involved. mdpi.comharvard.edu

These computational approaches will be instrumental in rationalizing experimental observations and providing a predictive framework for the development of future deuterated compounds with optimized pharmacological properties.

Q & A

Q. What is the structural and pharmacological significance of deuterium labeling in Lurasidone D8 Hydrochloride?

this compound is a deuterium-labeled analog of Lurasidone, designed to enhance metabolic stability and pharmacokinetic profiling in tracer studies. Deuterium substitution at specific positions reduces the rate of cytochrome P450-mediated metabolism, enabling precise tracking of drug distribution and metabolite formation without altering primary pharmacological activity. This labeling is critical for isotope effect studies and mass spectrometry-based quantification .

Q. What validated analytical methods are available for quantifying Lurasidone Hydrochloride in pharmaceutical formulations?

Multiple methods are validated:

  • TLC-densitometry : Separation on silica gel G 60F254 plates with hexane:ethyl acetate (6:4 v/v) mobile phase, detection at 323 nm, linear range 100–600 ng/band, and Rf = 0.47 ± 0.01. Validated for specificity, precision, and accuracy in nanoemulsions, microemulsions, and stability testing under accelerated degradation conditions .
  • HPLC and LC-MS : Reverse-phase HPLC methods using C18 columns with UV detection, and LC-MS for plasma/bile/urine analysis in preclinical models, offering high sensitivity (ng/mL range) .

Q. How does this compound interact with CNS receptor targets?

It acts as a multi-receptor modulator:

  • Antagonist : Dopamine D2 (IC50 = 1.68 nM), 5-HT2A, 5-HT7, and α2C-adrenergic receptors.
  • Partial agonist : 5-HT1A receptors (IC50 = 6.75 nM). These interactions underpin its efficacy in schizophrenia and bipolar disorder models, with deuterium labeling allowing precise mechanistic studies of receptor occupancy and downstream signaling .

Advanced Research Questions

Q. How can researchers design stability studies for Lurasidone Hydrochloride in coamorphous drug-delivery systems?

Coamorphous systems (e.g., with shikimic acid or saccharin) improve solubility and physical stability. Key steps include:

  • Preparation : Solvent evaporation (vacuum rotary evaporation) at molar ratios (e.g., 1:2 Lurasidone:shikimic acid).
  • Characterization : HPLC for chemical stability, PXRD for amorphous state confirmation, and polarizing microscopy for phase homogeneity.
  • Stability testing : Accelerated conditions (40°C/75% RH) over 3–6 months, with degradation kinetics analyzed via Arrhenius models .

Q. What in vivo models are suitable for evaluating Lurasidone’s effects on attention and impulsivity?

  • SHRSP rats : Spontaneously hypertensive stroke-prone rats model ADHD-like hyperactivity and impulsivity. Metrics include total arm entries in radial maze (hyperactivity) and time spent on open arms in elevated-plus maze (impulsivity). Lurasidone (0.3–1.0 mg/kg) reduces hyperactivity (p < 0.01) and improves attention in object recognition tasks .
  • Marmosets : Used in operant reward discrimination (ORD) tests to assess dose-dependent cognitive improvements (2–10 mg/kg). Combined with D4 receptor agonists/antagonists, these models elucidate serotonin-dopamine interplay .

Q. How can computational methods predict Lurasidone’s binding affinity and selectivity across GPCRs?

Thermodynamic integration (TI) and molecular docking quantify binding free energies to receptors (e.g., D2, 5-HT2A). Key findings:

  • Lurasidone’s cyclohexyl linker and norbornane moiety confer D2/5-HT7 selectivity over H1/M1 receptors.
  • TI simulations correlate with experimental Ki values (R² > 0.9), enabling rational design of analogs with optimized receptor profiles .

Q. What methodological considerations are critical for ex vivo diffusion studies of Lurasidone formulations?

  • Tissue preparation : Fresh sheep nasal mucosa mounted in Franz diffusion cells, maintained at 37°C in pH 7.4 buffer.
  • Formulation testing : Nanoemulsions/microemulsions assessed for permeation flux (μg/cm²/h) and lag time.
  • Analytical validation : TLC-densitometry or HPLC-UV to quantify drug in receptor fluid, ensuring ≤2% degradation during 24-hour studies .

Methodological Best Practices

  • Degradation studies : Use forced degradation (0.1N HCl/NaOH, UV light, 40°C) with TLC/HPLC to identify major degradation products (e.g., oxidation at the benzisothiazole moiety) .
  • Metabolite tracking : LC-MS/MS with deuterated internal standards (e.g., Lurasidone Inactive Metabolite 14283-d8) to distinguish parent drug from metabolites in biological matrices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.